2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
- Research by Egawa et al. (1984) synthesized analogues of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrating significant antibacterial activity, surpassing that of enoxacin in certain cases. The study emphasizes the potential of such compounds in developing new antibacterial agents, highlighting structure-activity relationships crucial for further biological studies (Egawa et al., 1984).
Synthesis and Chemical Properties
Deady and Devine (2006) explored novel reactions leading to heterocyclic systems from aminonaphthyridinones, uncovering new pathways for the synthesis of complex molecules. This research sheds light on the compound's versatility in chemical synthesis, contributing to the broader field of heterocyclic chemistry (Deady & Devine, 2006).
Yokoyama et al. (1975) investigated the reactions of β-amino α,β-unsaturated esters with amines, synthesizing new derivatives of quinazolines and naphthyridines. The findings provide insights into the reactivity of such compounds and their potential in synthesizing a wide range of heterocyclic structures (Yokoyama et al., 1975).
Neuroprotective Properties
- A study on ITH4012, a derivative of 1,8-naphthyridine, by Orozco et al. (2004), highlighted its neuroprotective properties and potential as a novel acetylcholinesterase inhibitor. The compound demonstrated efficacy in reducing cell death across various models, indicating its potential in treating neurodegenerative diseases (Orozco et al., 2004).
Carboxylation Reactions
- Suerbaev et al. (2015) explored the use of metal alkyl carbonates in carboxylation reactions of phenols, including derivatives of naphthyridine. This research contributes to the development of greener synthesis methods for carboxylic acids, with potential applications in pharmaceuticals and materials science (Suerbaev et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-26-12-18(20(28)17-11-6-14(3)24-21(17)26)23(30)32-13-19(27)25-16-9-7-15(8-10-16)22(29)31-5-2/h6-12H,4-5,13H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMANFVJPMXTWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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